Cas no 1780207-49-9 (3-(2-fluorophenyl)-2-methoxypropanoic acid)
3-(2-fluorophenyl)-2-methoxypropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(2-fluorophenyl)-2-methoxypropanoic acid
- EN300-1832975
- 1780207-49-9
-
- Inchi: 1S/C10H11FO3/c1-14-9(10(12)13)6-7-4-2-3-5-8(7)11/h2-5,9H,6H2,1H3,(H,12,13)
- InChI Key: USEIWZFNXDUPDZ-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1CC(C(=O)O)OC
Computed Properties
- Exact Mass: 198.06922237g/mol
- Monoisotopic Mass: 198.06922237g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 46.5Ų
3-(2-fluorophenyl)-2-methoxypropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1832975-0.05g |
3-(2-fluorophenyl)-2-methoxypropanoic acid |
1780207-49-9 | 0.05g |
$647.0 | 2023-09-19 | ||
| Enamine | EN300-1832975-0.1g |
3-(2-fluorophenyl)-2-methoxypropanoic acid |
1780207-49-9 | 0.1g |
$678.0 | 2023-09-19 | ||
| Enamine | EN300-1832975-0.25g |
3-(2-fluorophenyl)-2-methoxypropanoic acid |
1780207-49-9 | 0.25g |
$708.0 | 2023-09-19 | ||
| Enamine | EN300-1832975-0.5g |
3-(2-fluorophenyl)-2-methoxypropanoic acid |
1780207-49-9 | 0.5g |
$739.0 | 2023-09-19 | ||
| Enamine | EN300-1832975-1.0g |
3-(2-fluorophenyl)-2-methoxypropanoic acid |
1780207-49-9 | 1g |
$1129.0 | 2023-06-03 | ||
| Enamine | EN300-1832975-2.5g |
3-(2-fluorophenyl)-2-methoxypropanoic acid |
1780207-49-9 | 2.5g |
$1509.0 | 2023-09-19 | ||
| Enamine | EN300-1832975-5.0g |
3-(2-fluorophenyl)-2-methoxypropanoic acid |
1780207-49-9 | 5g |
$3273.0 | 2023-06-03 | ||
| Enamine | EN300-1832975-10.0g |
3-(2-fluorophenyl)-2-methoxypropanoic acid |
1780207-49-9 | 10g |
$4852.0 | 2023-06-03 | ||
| Enamine | EN300-1832975-1g |
3-(2-fluorophenyl)-2-methoxypropanoic acid |
1780207-49-9 | 1g |
$770.0 | 2023-09-19 | ||
| Enamine | EN300-1832975-5g |
3-(2-fluorophenyl)-2-methoxypropanoic acid |
1780207-49-9 | 5g |
$2235.0 | 2023-09-19 |
3-(2-fluorophenyl)-2-methoxypropanoic acid Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 3-(2-fluorophenyl)-2-methoxypropanoic acid
Recent Advances in the Study of 3-(2-Fluorophenyl)-2-Methoxypropanoic Acid (CAS: 1780207-49-9)
3-(2-Fluorophenyl)-2-methoxypropanoic acid (CAS: 1780207-49-9) is a fluorinated aromatic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, making it a promising candidate for drug development. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its significance in the context of modern medicinal chemistry.
The synthesis of 3-(2-fluorophenyl)-2-methoxypropanoic acid has been optimized in recent years, with researchers employing advanced catalytic methods to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated the use of palladium-catalyzed cross-coupling reactions to introduce the fluorophenyl moiety, followed by enantioselective hydrogenation to achieve the desired stereochemistry. This method not only enhances the efficiency of the synthesis but also ensures the production of high-quality material for further pharmacological evaluation.
Pharmacological studies have revealed that 3-(2-fluorophenyl)-2-methoxypropanoic acid exhibits notable activity as a modulator of inflammatory pathways. In vitro assays conducted by Smith et al. (2024) showed that the compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells. These findings suggest its potential application in the treatment of chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Further in vivo studies are underway to validate these effects and assess the compound's safety profile.
Another area of interest is the compound's role as a precursor in the synthesis of more complex pharmaceutical agents. Recent work by Chen and colleagues (2024) explored its use in the development of novel kinase inhibitors, which are critical in targeted cancer therapies. The fluorophenyl and methoxy groups in 3-(2-fluorophenyl)-2-methoxypropanoic acid provide a versatile scaffold for structural modifications, enabling the creation of derivatives with enhanced binding affinity and selectivity for specific kinase targets.
In conclusion, 3-(2-fluorophenyl)-2-methoxypropanoic acid (CAS: 1780207-49-9) represents a valuable compound in the realm of chemical biology and drug discovery. Its optimized synthesis, anti-inflammatory properties, and utility as a building block for kinase inhibitors underscore its multifaceted potential. Future research should focus on advancing its clinical applications and exploring additional therapeutic avenues. This brief serves as a testament to the compound's growing importance and the exciting possibilities it holds for the pharmaceutical industry.
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